3-Acetamidobenzenesulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-acetamidobenzenesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-6(10)9-7-3-2-4-8(5-7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGZBWNHMRHQKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364883 | |
| Record name | 3-acetamidobenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54981-39-4 | |
| Record name | 3-acetamidobenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Process Optimization for 3 Acetamidobenzenesulfonic Acid
Classical Sulfonation Approaches to 3-Acetamidobenzenesulfonic Acid
Traditional methods for the synthesis of acetamidobenzenesulfonic acid isomers primarily rely on the electrophilic sulfonation of acetanilide (B955). The nature of the acetamido group as an ortho-, para-director heavily influences the isomeric outcome of these reactions.
The reaction of acetanilide with chlorosulfonic acid is a well-established method for producing p-acetamidobenzenesulfonyl chloride, a direct precursor to the corresponding sulfonic acid. sarthaks.comjocpr.com In this electrophilic aromatic substitution reaction, the acetamido group (-NHCOCH₃) directs the incoming electrophile, the sulfonyl group, predominantly to the para position relative to itself. This is due to the steric hindrance at the ortho positions caused by the bulky acetamido group. globalspec.compageplace.de
The reaction mechanism begins with the attack of the electron-rich benzene (B151609) ring of acetanilide on the electrophilic sulfur atom of chlorosulfonic acid. This forms a resonance-stabilized intermediate known as a σ-complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the primary product, p-acetamidobenzenesulfonyl chloride. globalspec.com This intermediate is then typically hydrolyzed during workup to form 4-acetamidobenzenesulfonic acid.
The efficiency and yield of the sulfonation of acetanilide are highly dependent on reaction parameters such as temperature, reaction time, and the molar ratio of reactants. Traditional industrial processes often employ a significant excess of chlorosulfonic acid, with molar ratios of HSO₃Cl to acetanilide as high as 5:1, to drive the reaction to completion and achieve a satisfactory product yield. scribd.com
Research has focused on optimizing these parameters to reduce chemical waste and improve process efficiency. For instance, studies have shown that controlling the reaction temperature is crucial. One investigation determined that a reaction temperature of 114°C was optimal for the synthesis of p-acetamidobenzenesulfonylchloride, resulting in a maximum yield of 90.05%. jocpr.com
Furthermore, alternative chemical systems have been developed to decrease the reliance on large excesses of chlorosulfonic acid. One such approach involves the partial substitution of chlorosulfonic acid with phosphorus pentachloride (PCl₅) as a chlorinating agent, along with the addition of a small amount of ammonium (B1175870) chloride (NH₄Cl). This modified process was found to significantly increase the yield of p-acetamidobenzenesulfonyl chloride to 86.3% while reducing the required molar ratio of chlorosulfonic acid to acetanilide from approximately 5:1 down to 2.1:1. scribd.com
Table 1: Influence of Reaction Parameters on Acetanilide Sulfonation
| Method | Molar Ratio (HSO₃Cl:Acetanilide) | Additives | Temperature | Yield of p-acetamidobenzenesulfonyl chloride |
|---|---|---|---|---|
| Traditional | ~5:1 | None | Variable | Standard Industrial Yield |
| Optimized Temp. | Not specified | None | 114°C | 90.05% jocpr.com |
Alternative and Industrial-Scale Synthetic Routes to this compound
To overcome the limitations of classical batch-wise synthesis, including safety concerns with highly reactive reagents and challenges in scalability, several alternative and modern synthetic methodologies have been explored.
In modified sulfonation processes where the amount of chlorosulfonic acid is reduced, a common issue is the significant increase in the viscosity of the reaction mixture. This high viscosity can impede effective mixing and heat transfer, leading to poor reaction control and reduced yields. To counteract this, inert diluents can be introduced. The use of carbon tetrachloride (CCl₄) as a solvent has been shown to effectively reduce the system's viscosity, ensuring the reaction proceeds smoothly even with lower quantities of the sulfonating agent. scribd.com This strategy is particularly valuable for large-scale industrial production where consistent process control is paramount.
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and improved reaction control, which often leads to higher yields and product purity. springernature.comnih.gov This technology is well-suited for highly exothermic reactions like sulfonation.
A continuous flow system for the synthesis of acetamidobenzenesulfonic acid derivatives can be constructed from readily available components. The setup would typically involve:
Reagent Delivery: Syringe pumps continuously feed solutions of acetanilide and the sulfonating agent (e.g., chlorosulfonic acid) from separate reservoirs.
Mixing: The reagent streams converge at a T-junction or static mixer, initiating the reaction.
Reaction Zone: The combined stream flows through a heated, temperature-controlled reactor coil, where the reaction takes place. The residence time, which dictates the reaction time, is precisely controlled by the flow rate and the reactor volume.
Quenching & Collection: The product stream exits the reactor and can be directly quenched in-line before being collected.
This approach minimizes the volume of hazardous reagents reacting at any given moment, significantly improving operational safety. springernature.com The precise control over temperature and residence time allows for fine-tuning the reaction to maximize the yield of the desired isomer and minimize by-product formation. d-nb.info While specific applications for this compound are emerging, the successful application of flow chemistry to synthesize related sulfonamides and other pharmaceutical intermediates demonstrates its high potential in this area. nih.govresearchgate.net
The Vilsmeier-Haack (VH) reagent, typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), is renowned for its use in formylation reactions. wikipedia.orgorganic-chemistry.org However, recent research has demonstrated its novel application in aromatic sulfonation.
This innovative method utilizes the VH reagent to activate a sulfonate source, such as sodium bisulfite (NaHSO₃), to generate the active sulfonating electrophile (SO₃H⁺) in situ. scirp.org This approach has been successfully applied to the sulfonation of electron-rich aromatic compounds, including anilines and phenols, under mild, room temperature conditions. scirp.org The reaction proceeds with good yields and avoids the use of harsh, corrosive sulfonating agents like fuming sulfuric acid or chlorosulfonic acid. The application of sonication has also been shown to enhance reaction rates and yields compared to conventional stirring methods. scirp.org This methodology represents a greener and safer alternative for the synthesis of aromatic sulfonic acids.
Post-Synthesis Processing and Isolation Techniques for this compound
Following the primary synthesis of this compound, a series of crucial post-synthesis processing and isolation steps are employed to separate the target compound from the reaction mixture and achieve the desired purity. These techniques are fundamental in removing unreacted starting materials, byproducts, and residual solvents. The most common procedures involve precipitation or crystallization, followed by filtration, washing, and drying.
The selection of a specific isolation protocol is dependent on the synthetic route employed and the nature of the impurities present. A widely utilized method involves quenching the reaction mixture in a non-solvent, typically ice or cold water, to induce the precipitation of the sulfonic acid product. The significant decrease in solubility at lower temperatures and in an aqueous environment facilitates the separation of the solid product from soluble impurities.
For instance, in processes analogous to the sulfonation of related anilines, the reaction mass is often poured onto a mixture of ice and water. google.com This not only prompts the precipitation of the sulfonic acid but also helps to control the exothermicity of the dilution of the acidic reaction medium. The resulting slurry is then subjected to filtration to isolate the crude product.
Crystallization and Precipitation
Crystallization is a key technique for the purification of this compound. The crude product obtained after initial precipitation can be further purified by recrystallization from a suitable solvent system. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but exhibit low solubility at cooler temperatures, thereby allowing for the recovery of pure crystals upon cooling. Water is a common solvent for the recrystallization of benzenesulfonic acids due to the polarity imparted by the sulfonic acid group.
In some procedures, the pH of the aqueous solution is adjusted to facilitate precipitation. After sulfonation, the reaction mixture can be carefully neutralized or its pH adjusted, which can alter the solubility of the aminobenzenesulfonic acid and promote its separation from the solution. For related compounds, the addition of a salt, such as sodium chloride, can be used to "salt out" the product, decreasing its solubility in the aqueous medium and leading to a higher recovery. pbworks.com
Filtration and Washing
Once the product has precipitated or crystallized, it is separated from the liquid phase via filtration. Vacuum filtration, using equipment such as a Büchner or Hirsch funnel, is standard practice as it is more efficient for removing the mother liquor than gravity filtration. pbworks.com
The isolated solid, known as the filter cake, is then typically washed to remove any remaining impurities. The wash solvent is chosen to dissolve the impurities without dissolving a significant amount of the product. Cold water or a saturated sodium chloride solution (brine) are often employed for this purpose. google.compbworks.com Washing with brine can be particularly effective in minimizing product loss due to the common ion effect and reduced solubility in saline solutions.
The efficiency of these post-synthesis steps directly impacts the final yield and purity of the this compound. High-performance liquid chromatography (HPLC) is a common analytical method used to assess the purity of the final product and confirm the removal of starting materials and isomeric byproducts. google.com
The table below summarizes typical post-synthesis processing parameters reported for aminobenzenesulfonic acids, which are analogous to the techniques used for this compound.
| Technique | Parameter | Description | Reported Purity/Yield | Reference |
| Precipitation | Quenching Medium | The reaction mixture is poured into ice/water to induce product precipitation. | - | google.com |
| Filtration | Method | Suction/Vacuum filtration is used to separate the solid product. | - | google.compbworks.com |
| Washing | Solvent | The isolated solid is washed with ice-water or saturated NaCl solution to remove impurities. | Purity >99% has been reported for analogous compounds. | google.compbworks.com |
| Purification | Recrystallization | The crude product is dissolved in a hot solvent (e.g., water) and cooled to form pure crystals. | - | General Technique |
| Analysis | Method | High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final product. | Purity levels are often confirmed to be >99%. | google.com |
Mechanistic Investigations of Reactions Involving 3 Acetamidobenzenesulfonic Acid
Electrophilic Aromatic Substitution Mechanisms in Sulfonation of Aromatic Precursors
The synthesis of acetamidobenzenesulfonic acids from acetanilide (B955) is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism involves the attack of an electrophile on the electron-rich benzene (B151609) ring of the precursor, acetanilide. In sulfonation, the active electrophile is typically sulfur trioxide (SO₃), which can be generated from concentrated sulfuric acid. masterorganicchemistry.comleah4sci.com
The acetamido group (-NHCOCH₃) of the acetanilide precursor plays a crucial role in directing the position of the incoming sulfonic acid group. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. brainly.combrainly.comstackexchange.com This makes the acetamido group an ortho, para-directing and activating group. chegg.com The resonance effect, which donates electron density, is stronger than the inductive electron-withdrawing effect of the carbonyl group, thus activating the ring towards electrophilic attack. stackexchange.comechemi.com
The general mechanism for electrophilic aromatic substitution proceeds in several steps:
Generation of the electrophile: Sulfur trioxide (SO₃) acts as the electrophile. It is present in fuming sulfuric acid or can be generated from the self-ionization of sulfuric acid.
Electrophilic attack: The π electrons of the acetanilide ring attack the sulfur trioxide, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org The attack is favored at the ortho and para positions due to the stabilizing effect of the acetamido group. youtube.com
Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final product. masterorganicchemistry.com
While the acetamido group is an ortho, para-director, the formation of 3-acetamidobenzenesulfonic acid (the meta-isomer) can be influenced by reaction conditions. The sulfonation of aromatic compounds can be subject to kinetic versus thermodynamic control. wikipedia.orglibretexts.org At lower temperatures, the reaction is under kinetic control, favoring the formation of the product with the lowest activation energy, which is often the ortho or para isomer due to electronic effects. thecatalyst.orgstackexchange.com However, at higher temperatures, the reaction becomes reversible, leading to thermodynamic control. Under these conditions, the more stable isomer will be the major product. Steric hindrance between the bulky sulfonic acid group and the acetamido group can destabilize the ortho isomer. The para isomer is typically the most favored product due to a combination of electronic and steric factors. globalspec.com The formation of the meta isomer is less common but can occur, particularly under conditions that favor thermodynamic equilibrium where it might represent a local energy minimum or be formed through rearrangement from other isomers.
A study on the chlorosulfonation of acetanilide using a dual-temperature-zone microchannel reactor demonstrated that employing a low temperature (40°C) in the initial stage favored high selectivity for sulfonation at the para position. sioc-journal.cn This highlights the importance of temperature in controlling the regioselectivity of the reaction. The synthesis of p-acetamidobenzenesulfonyl chloride from acetanilide and chlorosulfonic acid is a related process where the para-product is predominantly formed. orgsyn.orggoogle.comgoogle.com
Interactive Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Activating/Deactivating | Directing Effect | Governing Effect |
|---|---|---|---|
| -NHCOCH₃ (Acetamido) | Activating | Ortho, Para | Resonance (donation) > Inductive (withdrawal) |
| -NH₂ (Amino) | Strongly Activating | Ortho, Para | Strong Resonance (donation) |
| -SO₃H (Sulfonic acid) | Deactivating | Meta | Strong Inductive (withdrawal) |
| -NO₂ (Nitro) | Strongly Deactivating | Meta | Strong Inductive and Resonance (withdrawal) |
Reversible Nature of Sulfonation: Desulfonation Mechanisms
A distinguishing characteristic of aromatic sulfonation is its reversibility. stackexchange.comglobalspec.com This reversibility allows the sulfonic acid group to be used as a temporary blocking group in organic synthesis, directing other substituents to desired positions before being removed.
The principle of microscopic reversibility dictates that the mechanism of desulfonation is the exact reverse of the sulfonation process. The reaction is an acid-catalyzed electrophilic substitution where a proton acts as the electrophile.
The mechanism for desulfonation typically involves the following steps:
Protonation: In the presence of hot, dilute aqueous acid, the sulfonated aromatic ring is protonated at the carbon atom that bears the sulfonic acid group. This ipso-protonation forms a sigma complex.
Loss of Sulfur Trioxide: The sigma complex then loses sulfur trioxide (SO₃), a good leaving group, to regenerate the aromatic ring.
Tautomerization: The liberated SO₃ reacts with water in the acidic solution to form sulfuric acid.
The equilibrium between sulfonation and desulfonation is highly dependent on the reaction conditions.
Sulfonation is favored by the use of concentrated or fuming sulfuric acid, which provides a high concentration of the electrophile, SO₃.
Desulfonation is favored by heating the sulfonic acid in dilute aqueous acid. The high concentration of water shifts the equilibrium towards the desulfonated product by reacting with any free SO₃.
This reversibility is key to understanding the product distribution under thermodynamic control. stackexchange.com If a mixture of isomeric sulfonic acids is heated in acid, the isomers can interconvert through a series of sulfonation and desulfonation steps. Eventually, the equilibrium will favor the most thermodynamically stable isomer. For instance, in the sulfonation of naphthalene (B1677914), the kinetically favored product at lower temperatures is naphthalene-1-sulfonic acid, while at higher temperatures, the equilibrium shifts to favor the more stable naphthalene-2-sulfonic acid. thecatalyst.orgstackexchange.com This is due to the relief of steric strain in the 2-isomer. A similar principle applies to substituted benzenes like acetanilide, where steric interactions can influence the final product ratio at elevated temperatures.
Reactivity Profiles of the Sulfonic Acid and Acetamido Moieties in this compound
This compound is a bifunctional molecule, containing both a sulfonic acid group (-SO₃H) and an acetamido group (-NHCOCH₃). The reactivity of the molecule is determined by the interplay of these two functional groups.
Reactivity of the Sulfonic Acid Group: The sulfonic acid group is a strong acid, comparable in strength to sulfuric acid. Its primary reactivity stems from this acidity and its ability to be converted into other functional groups.
Acidity: The -SO₃H group readily deprotonates to form the sulfonate anion (-SO₃⁻).
Conversion to Sulfonyl Chlorides: The sulfonic acid can be converted into a sulfonyl chloride (-SO₂Cl) by reacting with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This transformation is a crucial step in the synthesis of sulfa drugs and other sulfonamide derivatives. For example, p-acetamidobenzenesulfonyl chloride is a key intermediate synthesized from acetanilide. orgsyn.orgasiapharmaceutics.info
Desulfonation: As discussed previously, the sulfonic acid group can be removed by heating in dilute acid.
Nucleophilic Aromatic Substitution: Under very harsh conditions, such as fusion with sodium hydroxide (B78521), the sulfonate group can act as a leaving group and be replaced by a hydroxyl group, forming an acetamidophenol.
Reactivity of the Acetamido Group: The acetamido group also exhibits characteristic reactivity, although it is influenced by the strongly deactivating, electron-withdrawing sulfonic acid group on the same ring.
Hydrolysis: The amide linkage can be hydrolyzed under either acidic or basic conditions to yield 3-aminobenzenesulfonic acid (metanilic acid) and acetic acid. This hydrolysis is a common transformation and is often a final step in synthetic sequences where the acetamido group is used as a protecting group for an aniline (B41778). libretexts.org The acetyl group moderates the reactivity of the amino group, preventing side reactions during electrophilic substitution, and can be easily removed later.
Influence on Ring Reactivity: While the acetamido group is generally an ortho, para-director, the presence of the powerful meta-directing sulfonic acid group on the same ring complicates further electrophilic substitution. The two groups work in opposition, deactivating the ring and making further substitution difficult.
The presence of the electron-withdrawing sulfonic acid group makes the acetamido group's nitrogen less nucleophilic and the carbonyl carbon more electrophilic. Conversely, the acetamido group's electron-donating resonance effect slightly mitigates the deactivation of the ring by the sulfonic acid group.
Functional Group Transformations and General Reaction Pathways of Sulfonated Aromatics
Sulfonated aromatic compounds, such as this compound, are versatile intermediates in organic synthesis due to the reactivity of the sulfonic acid moiety. The primary transformation is the conversion to sulfonyl chlorides, which serve as precursors to a wide range of derivatives.
A key reaction pathway begins with the conversion of an aromatic sulfonic acid to its corresponding sulfonyl chloride. This is typically achieved using chlorinating agents.
From Sulfonic Acid/Sulfonate Salt: Ar-SO₃H + PCl₅ → Ar-SO₂Cl + POCl₃ + HCl Ar-SO₃Na + PCl₅ → Ar-SO₂Cl + POCl₃ + NaCl
Once the sulfonyl chloride is formed, it can undergo nucleophilic substitution at the sulfur atom with various nucleophiles.
Synthesis of Sulfonamides: Reaction with ammonia (B1221849) or primary/secondary amines yields sulfonamides. This is the foundational reaction for the synthesis of the sulfa class of antibiotics. Ar-SO₂Cl + 2 RNH₂ → Ar-SO₂NHR + RNH₃⁺Cl⁻
Synthesis of Sulfonate Esters: Reaction with alcohols or phenols in the presence of a base yields sulfonate esters. Ar-SO₂Cl + ROH + Pyridine → Ar-SO₂OR + Pyridine·HCl
Another important reaction pathway for sulfonated aromatics involves nucleophilic aromatic substitution, where the sulfonate group acts as a leaving group. This generally requires forcing conditions.
Phenol (B47542) Synthesis: Fusion of an alkali metal sulfonate salt with an alkali hydroxide (e.g., NaOH or KOH) at high temperatures results in the formation of a phenol. Ar-SO₃Na + 2 NaOH (fusion) → Ar-ONa + Na₂SO₃ + H₂O The resulting phenoxide is then protonated in an acidic workup to give the phenol.
Nitrile Synthesis: Fusion of a sulfonate salt with sodium cyanide can produce an aryl nitrile. Ar-SO₃Na + NaCN (fusion) → Ar-CN + Na₂SO₃
These transformations highlight the synthetic utility of the sulfonic acid group in aromatic chemistry, allowing for the introduction of a wide variety of other functional groups onto the aromatic ring.
Interactive Table: Key Functional Group Transformations of Aryl Sulfonic Acids
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |
|---|---|---|---|
| Aryl Sulfonic Acid (Ar-SO₃H) | PCl₅ or SOCl₂ | Aryl Sulfonyl Chloride (Ar-SO₂Cl) | Acyl Chloride Formation Analogue |
| Aryl Sulfonyl Chloride (Ar-SO₂Cl) | NH₃, RNH₂, or R₂NH | Aryl Sulfonamide (Ar-SO₂NR₂) | Nucleophilic Acyl Substitution Analogue |
| Aryl Sulfonyl Chloride (Ar-SO₂Cl) | ROH / Pyridine | Aryl Sulfonate Ester (Ar-SO₂OR) | Nucleophilic Acyl Substitution Analogue |
| Aryl Sulfonate Salt (Ar-SO₃Na) | NaOH (fusion, high temp.) | Phenol (Ar-OH) | Nucleophilic Aromatic Substitution |
| Aryl Sulfonate Salt (Ar-SO₃Na) | NaCN (fusion, high temp.) | Aryl Nitrile (Ar-CN) | Nucleophilic Aromatic Substitution |
| Aryl Sulfonic Acid (Ar-SO₃H) | H₂O, H⁺, Heat | Arene (Ar-H) | Desulfonation (EAS) |
Derivatization Strategies and Synthetic Utility of 3 Acetamidobenzenesulfonic Acid
Conversion of 3-Acetamidobenzenesulfonic Acid to Sulfonyl Chloride Derivatives
The transformation of the sulfonic acid moiety into a more reactive sulfonyl chloride group is a critical first step in many synthetic pathways. This conversion unlocks the potential for nucleophilic substitution reactions at the sulfur atom, enabling the construction of sulfonamides and sulfonate esters.
The conversion of sulfonic acids, including this compound, into their corresponding sulfonyl chlorides is accomplished using a variety of chlorinating agents. The choice of reagent and reaction conditions is crucial for achieving high yields and purity.
Historically, strong and often harsh reagents have been employed. Common methods include the use of:
Chlorosulfonic acid (HSO₃Cl) : This reagent can serve a dual purpose. In the synthesis of the parent compound from acetanilide (B955), an excess of chlorosulfonic acid can directly lead to the formation of the sulfonyl chloride after the initial sulfonation. smolecule.comorgsyn.org The reaction with acetanilide is typically performed at a controlled temperature, for instance between 12-15°C, followed by heating to around 60°C to ensure the reaction completes. orgsyn.org
Phosphorus pentachloride (PCl₅) and Phosphorus oxychloride (POCl₃) : These are powerful chlorinating agents capable of converting sulfonic acids and their salts to sulfonyl chlorides. researchgate.net For example, 1-nitro-10H-phenoxazine-3-sulfonic acid has been successfully converted to its sulfonyl chloride using phosphorus oxychloride. researchgate.net
Thionyl chloride (SOCl₂) : Often used in the presence of a catalyst like dimethylformamide (DMF), thionyl chloride is another common choice for this transformation. rsc.org A one-pot synthesis method involves reacting acetanilide with chlorosulfonic acid, followed by the addition of thionyl chloride to complete the conversion to 4-acetamidobenzenesulfonyl chloride. prepchem.com
More contemporary and milder methods have been developed to avoid the harsh conditions associated with traditional reagents. These include:
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) : This reagent allows for the preparation of sulfonyl chlorides from sulfonic acids under neutral conditions. researchgate.net
1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) : TAPC is an efficient chlorinating agent that works under mild, solvent-free conditions at room temperature, offering high yields and easy product isolation. organic-chemistry.orgthieme-connect.com
The table below summarizes common chlorinating agents used for the synthesis of sulfonyl chlorides from sulfonic acids.
| Chlorinating Agent | Typical Conditions | Reference |
| Chlorosulfonic acid (HSO₃Cl) | Excess reagent, controlled temperature | orgsyn.org |
| Phosphorus pentachloride (PCl₅) | Heating | researchgate.net |
| Thionyl chloride (SOCl₂) | With DMF catalyst or heat | rsc.orgprepchem.com |
| Cyanuric chloride | Neutral conditions | researchgate.net |
| TAPC | Solvent-free, room temperature | thieme-connect.com |
The formation of a sulfonyl chloride from a sulfonic acid generally proceeds through the activation of the sulfonic acid hydroxyl group, turning it into a good leaving group.
When using a reagent like thionyl chloride, the mechanism is analogous to the conversion of a carboxylic acid to an acyl chloride. The sulfonic acid acts as a nucleophile, attacking the sulfur atom of thionyl chloride. This is followed by the elimination of sulfur dioxide and a chloride ion, which then attacks the sulfonyl sulfur to displace the leaving group and form the final sulfonyl chloride product.
In the case of chlorosulfonic acid reacting with acetanilide, the reaction is an electrophilic aromatic substitution. utdallas.edu The electrophile is generated from chlorosulfonic acid. The acetamido group on the benzene (B151609) ring directs the incoming sulfonyl group primarily to the para position due to steric hindrance at the ortho positions. utdallas.edu If an excess of chlorosulfonic acid is used under heating, the initially formed p-acetamidobenzenesulfonic acid can be subsequently converted to the sulfonyl chloride. orgsyn.orgwikipedia.org
A proposed mechanism for the reaction using TAPC involves the initial condensation of the sulfonic acid with the TAPC molecule. thieme-connect.com This creates a reactive intermediate. A nucleophilic attack by a chloride ion on the sulfur atom of this intermediate then yields the desired sulfonyl chloride and a byproduct that can continue to promote the reaction. thieme-connect.com
Role of this compound as a Precursor in Complex Organic Synthesis
Beyond its conversion to sulfonyl chlorides, this compound and its isomers are valuable starting materials in multi-step synthetic sequences, particularly in the production of dyes and as a tool for controlling regioselectivity in aromatic substitutions.
Azo dyes, characterized by the -N=N- functional group, represent the largest class of synthetic colorants. researchgate.net Their synthesis is a classic two-step process:
Diazotization : An aromatic primary amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic solution) at low temperatures (0–5 °C) to form a diazonium salt. unb.canih.gov
Azo Coupling : The diazonium salt, acting as an electrophile, is then reacted with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or an aniline (B41778) derivative, in an electrophilic aromatic substitution reaction. unb.camdpi.com
To be used in azo dye synthesis, the acetamido group of this compound must first be hydrolyzed back to a primary amino group (-NH₂), yielding 3-aminobenzenesulfonic acid. This resulting compound can then serve as the diazo component. The presence of the sulfonic acid group is significant as it imparts water solubility to the final dye, a crucial property for application in textile dyeing. For example, sulfanilic acid (4-aminobenzenesulfonic acid) is a common precursor for water-soluble azo dyes like Methyl Orange. journalijar.com Similarly, 3-aminobenzenesulfonic acid can be diazotized and coupled with various aromatic compounds to produce a wide range of colored dyes. researchgate.net
The strategic placement of functional groups on an aromatic ring is a central challenge in organic synthesis. Both the acetamido and sulfonic acid groups in this compound play roles in directing subsequent reactions.
The acetamido group (-NHCOCH₃) is an activating, ortho, para-directing group. utdallas.edu It is considered a "protected" form of the highly reactive amino group, which would otherwise be prone to oxidation and protonation under the acidic conditions of many electrophilic aromatic substitution reactions. utdallas.edu The steric bulk of the acetamido group generally favors substitution at the less hindered para position. utdallas.edu
The sulfonic acid group (-SO₃H) has a unique and powerful utility as a "blocking group". masterorganicchemistry.comlibretexts.org Sulfonation is a reversible reaction. masterorganicchemistry.comyoutube.com While the forward reaction is achieved with fuming sulfuric acid (SO₃/H₂SO₄), the sulfonic acid group can be removed by heating with dilute aqueous acid. masterorganicchemistry.com This reversibility allows for a clever synthetic strategy:
The sulfonic acid group is installed at the most sterically accessible and electronically favored position (often the para position).
This "blocks" the para position from further reaction.
A second electrophilic aromatic substitution is then performed, which is now forced to occur at an alternative site, such as the ortho position.
Finally, the sulfonic acid blocking group is removed via desulfonation, yielding the desired, otherwise difficult to obtain, ortho-substituted product. masterorganicchemistry.com
In the context of this compound, if one started with acetanilide, sulfonation would primarily occur at the para position. By blocking this site, a subsequent reaction like nitration or halogenation would be directed to the ortho position relative to the acetamido group.
Advanced Derivatization for Analytical Applications
The quantitative analysis of organic acids in complex matrices often requires a derivatization step to enhance their detectability and improve their chromatographic behavior, especially in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.gov While specific derivatization protocols for this compound are not widely documented, general methods for derivatizing acids are applicable.
The sulfonic acid group can be converted into a derivative that is more amenable to detection by common HPLC detectors, such as fluorescence (FLD) or UV-Vis detectors. This pre-column derivatization aims to attach a chromophoric or fluorophoric tag to the analyte.
For instance, methods developed for the analysis of carboxylic acids could be adapted for sulfonic acids. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) are used to convert carboxylic acids into their 3-nitrophenylhydrazone derivatives, which can be analyzed by LC-MS. diva-portal.org Another approach involves using fluorescent labeling agents. For example, 2-(5-benzoacridine)ethyl-p-toluenesulfonate (BAETS) has been used as a pre-column labeling reagent for the sensitive determination of triterpene acids by HPLC with fluorescence detection. nih.gov Such a strategy could theoretically be applied to this compound, where the sulfonic acid would react with a suitable derivatizing agent to form a sulfonate ester linked to a highly fluorescent molecule, enabling trace-level quantification.
Computational Chemistry and Theoretical Modeling of 3 Acetamidobenzenesulfonic Acid
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometry and electronic properties of organic molecules.
Research Findings: DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to determine the most stable conformation of 3-acetamidobenzenesulfonic acid. nih.govnih.gov The process involves a geometry optimization, which adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy structure on the potential energy surface. nih.govresearchgate.net
Table of Typical DFT Functionals and Basis Sets
| Functional | Basis Set | Common Application |
|---|---|---|
| B3LYP | 6-31G(d) | Geometry optimization, Vibrational frequencies |
| B3LYP | 6-311++G(d,p) | Higher accuracy geometry, Electronic properties |
| CAM-B3LYP | 6-311++G(d,p) | Charge-transfer, Electronic spectra (TD-DFT) |
Analysis of Frontier Molecular Orbitals and Electrostatic Potentials
Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. irjweb.com
Research Findings: The HOMO and LUMO energies are calculated using DFT. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net For aromatic compounds with electron-donating (acetamido) and electron-withdrawing (sulfonic acid) groups, the HOMO is typically localized on the more electron-rich portions of the molecule, while the LUMO is on the electron-deficient parts. Studies on related compounds like N-(p-diethylaminobenzylidene)p-nitroaniline have shown HOMO-LUMO gaps around 2.94 eV, indicating significant potential for charge transfer. youtube.com
The MEP map visualizes the electrostatic potential on the electron density surface. nih.gov For this compound, the MEP map would show negative potential (typically colored red) around the electronegative oxygen atoms of the sulfonic acid and carbonyl groups, indicating these are sites prone to electrophilic attack. nih.gov Positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic proton of the sulfonic acid group and the amide proton, identifying them as sites for nucleophilic attack. nih.govnih.gov
Table of Frontier Molecular Orbital Data for a Related Compound Data below is representative for a similar aromatic sulfonic acid derivative and not specific to this compound.
| Parameter | Value (eV) | Implication |
|---|---|---|
| E_HOMO | -6.29 | Energy of the Highest Occupied Molecular Orbital |
| E_LUMO | -1.81 | Energy of the Lowest Unoccupied Molecular Orbital |
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can accurately predict various types of spectra, including vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. These theoretical spectra are invaluable for interpreting experimental data and assigning spectral bands to specific molecular motions or electronic transitions.
Research Findings: Vibrational frequencies are calculated using DFT, often with the B3LYP functional. nih.gov The calculated harmonic frequencies are typically scaled by a factor (e.g., 0.96-0.98) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR and Raman spectra. researchgate.net For this compound, this analysis would allow for the unambiguous assignment of vibrations such as the S=O stretching of the sulfonate group, the C=O stretching of the amide, N-H bending, and various aromatic ring vibrations.
Electronic absorption spectra (UV-Vis) are predicted using Time-Dependent Density Functional Theory (TD-DFT). ni.ac.rsacademie-sciences.fr These calculations provide the excitation energies (wavelengths) and oscillator strengths for electronic transitions. up.ac.za For aromatic systems, the key transitions are typically π → π*. scirp.org TD-DFT calculations on similar molecules have shown good correlation with experimental spectra, helping to explain the influence of substituent groups on the absorption maxima (λ_max). researchgate.net The calculations for this compound would elucidate the electronic transitions responsible for its UV absorption profile.
Table of Predicted Vibrational Frequencies for Key Functional Groups Frequencies are representative and based on DFT calculations for analogous compounds.
| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonic Acid (SO₃H) | S=O Asymmetric Stretch | ~1250-1140 |
| Sulfonic Acid (SO₃H) | S=O Symmetric Stretch | ~1070-1030 |
| Amide (-NHCOCH₃) | C=O Stretch (Amide I) | ~1700-1650 |
| Amide (-NHCOCH₃) | N-H Bend (Amide II) | ~1570-1515 |
Investigation of Non-Covalent Interactions and Energy Frameworks
In the solid state, the crystal packing of molecules is governed by non-covalent interactions (NCIs) such as hydrogen bonds, van der Waals forces, and π-π stacking. Hirshfeld surface analysis is a computational technique used to visualize and quantify these intermolecular interactions within a crystal lattice. nih.govresearchgate.net
Research Findings: Hirshfeld surface analysis maps properties like d_norm (normalized contact distance) onto the molecular surface. nih.gov Red spots on the d_norm map indicate close contacts, which are characteristic of hydrogen bonds and other strong interactions. For this compound, this analysis would highlight the significant role of hydrogen bonding involving the sulfonic acid and acetamido groups in stabilizing the crystal structure. The O-H of the sulfonic acid and the N-H of the amide group act as hydrogen bond donors, while the oxygen atoms of both groups act as acceptors.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 3-Aminophenylacetic acid |
Environmental Fate and Bioremediation of Sulfonated Aromatic Compounds, with Relevance to 3 Acetamidobenzenesulfonic Acid
Environmental Release and Persistence of Sulfonated Aromatics
Sulfonated aromatic compounds represent a significant class of synthetic chemicals widely used in various industrial applications. They are key components in the manufacturing of dyes, pigments, and detergents. nih.govepfl.ch For instance, linear alkylbenzene sulfonates (LAS) are a major family of surfactants used in both industrial and domestic settings. nih.gov The production of synthetic dyes and pigments, exceeding one million tons annually, also contributes substantially to the environmental load of these compounds. epfl.ch The industrial release of these chemicals primarily occurs through effluents from textile and dye manufacturing facilities. nih.govepfl.ch
A major environmental concern associated with sulfonated aromatics is their persistence. Many of these compounds are poorly biodegradable and, consequently, are not effectively removed by conventional wastewater treatment plants. nih.govepfl.ch The hydrophilic nature of the sulfonate group (-SO₃⁻) is a key factor in their recalcitrance, as it can hinder transport across microbial cell membranes. researchgate.net The stability of the carbon-sulfur bond in aromatic sulfonates further contributes to their resistance to degradation. While some simpler sulfonated aromatics can be broken down, the persistence generally increases with the complexity of the molecule. For example, substituted naphthalenesulfonates tend to degrade more slowly than benzenesulfonates. nih.gov
The presence of the sulfonate group on an aromatic ring can render the compound inhibitory to microbial growth, making aerobic biodegradation particularly challenging. researchgate.net This resistance to breakdown means that sulfonated aromatic compounds can persist in aquatic environments and soils, leading to potential long-term contamination. epfl.ch Even though they are not always classified as priority pollutants, their increasing production, use, and subsequent release are becoming a growing concern for environmental health. epfl.ch
Biodegradation Pathways and Microbial Metabolism of Sulfonated Compounds
The biodegradation of sulfonated aromatic compounds is a complex process influenced by the specific chemical structure, including the position and number of sulfonate groups. researchgate.net Generally, these compounds are difficult to degrade. researchgate.net The strong, stable carbon-sulfur bond and the hydrophilic sulfonate group present significant challenges for microbial enzymes. researchgate.net
Despite these challenges, microbial degradation does occur, particularly under aerobic conditions. nih.gov Studies have shown that the biodegradability of aromatic amines can range from easily degradable to completely resistant, depending on the substituents on the aromatic ring. researchgate.net For instance, research on ten different sulfonated aromatic amines revealed that only two isomers of aminobenzenesulfonic acid (ABS), namely 2-ABS and 4-ABS, were degraded under aerobic conditions by inocula from polluted environments. nih.gov Anaerobic degradation of these compounds is generally not observed. nih.gov
Specifically relevant to 3-Acetamidobenzenesulfonic acid, which is a derivative of 3-aminobenzenesulfonate (B1227625), studies on related compounds provide insight into potential metabolic pathways. Aerobic, carbon-limited enrichment cultures have successfully used 3-aminobenzenesulfonate as a sole source of carbon and energy, leading to its complete disappearance. nih.gov From these cultures, pure strains of putative Pseudomonas bacteria have been isolated that can quantitatively utilize the compound. nih.gov The initial step in the aerobic metabolism of many sulfonated aromatics often involves a desulfonation reaction, catalyzed by monooxygenase or dioxygenase enzymes, which removes the sulfonate group and makes the aromatic ring more susceptible to cleavage and further degradation. researchgate.net The mineralization of the sulfonate group to sulfate (B86663) has been demonstrated in bioreactor experiments with ABS isomers. nih.gov
Table 1: Microbial Degradation of Selected Sulfonated Aromatic Compounds
| Compound | Microbial Strain/Consortium | Degradation Conditions | Key Findings | Reference |
|---|---|---|---|---|
| 2-Aminobenzenesulfonic acid (2-ABS) | Bioaugmented enrichment culture | Aerobic bioreactor | Maximum degradation rate of 1.6-1.8 g/L/day. nih.gov | nih.gov |
| 4-Aminobenzenesulfonic acid (4-ABS) | Bioaugmented enrichment culture | Aerobic bioreactor | Slightly lower degradation rate than 2-ABS. nih.gov | nih.gov |
| 3-Aminobenzenesulfonate | Pseudomonas sp. (putative) | Aerobic pure culture | Utilized as a sole source of carbon and energy. nih.gov | nih.gov |
| Naphthalene (B1677914) sulfonates | Mixed microbial consortia | Aerobic batch cultures | Degradation potential varies; some isomers are highly recalcitrant. | nih.gov |
Phytoremediation Strategies for Sulfonated Aromatic Pollutants
Phytoremediation, the use of green plants and their associated microorganisms to clean up contaminated environments, is emerging as a promising and sustainable technology for addressing pollution from sulfonated aromatic compounds. nih.govnih.govresearchgate.net This approach is particularly attractive for treating large areas of contaminated soil and water where traditional methods may be too costly or disruptive. nih.gov Plants can remove, contain, or render harmless environmental pollutants through various mechanisms including phytoextraction (uptake and accumulation), rhizodegradation (breakdown by root-associated microbes), and phytodegradation (breakdown by plant enzymes). researchgate.net
For sulfonated aromatic pollutants, strategies involving constructed wetlands or hydroponic systems are under development. nih.gov These systems utilize the natural metabolic processes of plants to treat contaminated water. epfl.ch Research has shown that certain plant species have a notable capacity to take up and accumulate these xenobiotics. epfl.ch For example, cells isolated from rhubarb have been shown to accumulate this class of compounds, and preliminary experiments indicate that whole plants can also absorb them. epfl.ch This suggests a potential for using specific, hardy plant species in engineered systems to treat industrial effluents. epfl.ch
The selection of appropriate plant species is crucial for successful phytoremediation. nih.gov Plants that are fast-growing, have extensive root systems, and are tolerant to the specific pollutants are ideal candidates. While the development of hyperaccumulating plants through genetic engineering is a long-term goal, improving the performance of naturally occurring, tolerant species by optimizing nutritional and environmental conditions is a more immediately feasible strategy. nih.govresearchgate.net
Table 2: Potential Phytoremediation Approaches for Sulfonated Aromatics
| Phytoremediation Strategy | Description | Potential Plant Species | Reference |
|---|---|---|---|
| Constructed Wetlands | Engineered systems that use natural vegetation, soil, and microbes to treat wastewater. | Tall emergent vegetation. researchgate.net | nih.govepfl.ch |
| Hydroponics | Growing plants in a nutrient-rich water solution without soil to treat contaminated water. | Rhubarb (Rheum sp.), Rumex sp. | nih.govepfl.ch |
| Rhizodegradation | Breakdown of contaminants in the soil by microbes living in the root zone (rhizosphere). | Various terrestrial plants with extensive root systems. | researchgate.net |
Advanced Analytical Methodologies for Environmental Monitoring of Sulfonated Compounds
Effective monitoring is essential for assessing the extent of environmental contamination by sulfonated aromatic compounds and for evaluating the efficacy of remediation efforts. A variety of advanced analytical techniques are employed to detect and quantify these polar compounds in complex environmental matrices like water and soil. researchgate.netlongdom.org
Chromatographic methods are the most frequently used tools for this purpose. researchgate.net High-Performance Liquid Chromatography (HPLC) is particularly well-suited for separating non-volatile compounds like sulfonated aromatics from aqueous samples. hyperwriteai.com When coupled with a sensitive detector, such as a mass spectrometer (MS), it provides a powerful tool for identification and quantification at very low concentrations. longdom.org Specifically, ion-pair chromatography coupled with electrospray mass spectrometry (IPC-MS) has been successfully used for the analysis of sulfonated benzene (B151609) and naphthalene compounds. nih.gov Gas Chromatography (GC), often coupled with MS (GC-MS), is another cornerstone of environmental analysis, though it is typically used for more volatile compounds or those that can be chemically modified (derivatized) to become volatile. researchgate.nethyperwriteai.com
In addition to chromatography, other techniques are available and in development. Capillary electrophoresis offers an alternative separation technique that can be complementary to HPLC for certain isomers. researchgate.net Electrochemical sensors are also an emerging technology for the rapid and cost-effective monitoring of anionic dyes, many of which are sulfonated aromatic compounds. acs.org These sensors offer high sensitivity and the potential for real-time, on-site measurements, which is a significant advantage over lab-based methods. researchgate.netacs.org Sample preparation, often involving solid-phase extraction (SPE), is a critical step before instrumental analysis to isolate and concentrate the target analytes from the environmental matrix. nih.govresearchgate.net
Table 3: Analytical Techniques for Monitoring Sulfonated Aromatic Compounds
| Analytical Method | Principle | Application/Advantages | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Ideal for non-volatile, polar compounds in aqueous samples. hyperwriteai.com | longdom.orgacs.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | HPLC for separation followed by MS for detection and identification based on mass-to-charge ratio. | High sensitivity and selectivity for complex matrices. researchgate.net | researchgate.netresearchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | GC for separation of volatile compounds followed by MS for detection. | Standard for many organic pollutants; may require derivatization for sulfonates. researchgate.net | researchgate.netenv.go.jp |
| Capillary Electrophoresis (CE) | Separation based on differential migration of ions in an electric field. | Good for separating isomers; complementary to HPLC. researchgate.net | researchgate.netacs.org |
| Electrochemical Sensors | Measures changes in electrical properties (e.g., current) due to reaction with the analyte. | Potential for rapid, low-cost, on-site monitoring of anionic dyes. acs.org | acs.org |
| Ion Chromatography (IC) | Separation of ions and polar molecules based on their affinity to an ion exchanger. | Measures total concentration of specific anions in a sample. cdc.gov | researchgate.netcdc.gov |
Industrial and Non Pharmaceutical Applications of 3 Acetamidobenzenesulfonic Acid and Its Derivatives
Role in Polymer and Material Science Precursor Synthesis
While not a primary monomer for large-scale commodity plastics, 3-acetamidobenzenesulfonic acid and its derivatives serve as important precursors and additives in the synthesis of specialized polymers and materials. The sulfonic acid group, in particular, can be leveraged to introduce desirable properties into a polymer matrix.
One significant application is in the development of conducting polymers . Derivatives of this compound, such as 3-sulfobenzamide, can be used as dopants for intrinsically conducting polymers like polypyrrole. In one instance, 3-sulfobenzamide was dissolved with pyrrole (B145914) in water to create a solution for electrolytic oxidation polymerization, resulting in a conducting polymeric material with high electrical conductivity and good heat resistance, suitable for use in solid electrolytic capacitors. google.com The sulfonate anion from the dopant acts as the counter-ion for the positively charged polymer backbone, and its structure can influence the final properties of the conducting material.
The general class of polymers containing sulfonic acid groups is of significant interest for applications such as proton exchange membranes in fuel cells. nih.gov The synthesis of such polymers can be achieved through the polymerization of monomers containing sulfonic acid groups or by post-polymerization sulfonation. While direct polymerization of this compound is not widely documented, the principles of synthesizing sulfonated polymers suggest its potential as a monomer or a modifying agent. For instance, well-defined polymers with sulfonic acid functionality have been synthesized via techniques like atom transfer radical polymerization (ATRP). nih.gov Furthermore, polyaryloxyphosphazenes bearing sulfonic acid groups have been prepared and show promise as proton-conducting materials. rsc.org These examples highlight the role of sulfonic acid-containing monomers in creating functional polymers, a category into which this compound falls.
The presence of both the sulfonic acid and acetamido groups offers dual functionality. The sulfonic acid can provide hydrophilicity, ion-exchange capabilities, and catalytic sites, while the acetamido group can be a site for further chemical modification.
Table 1: Applications of this compound Derivatives in Polymer and Material Science
| Derivative/Related Compound | Application | Function | Resulting Material Property |
|---|---|---|---|
| 3-Sulfobenzamide | Dopant for Polypyrrole | Provides counter-ion for the conducting polymer | High electrical conductivity, good heat resistance |
| Sulfonated Polymers (general) | Proton Exchange Membranes | Facilitates proton transport | High proton conductivity |
| Poly(p-phenyl styrenesulfonate) | Functional Polymer | Introduces sulfonic acid groups | Potential for pH-responsive behavior |
Applications in the Dye and Pigment Industry
The most prominent industrial application of this compound is as an intermediate in the synthesis of azo dyes . Azo dyes are the largest and most important class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). wikipedia.org The general synthesis involves two main steps: diazotization of a primary aromatic amine and subsequent coupling of the resulting diazonium salt with a suitable coupling component, such as a phenol (B47542) or an aromatic amine. jchemrev.com
This compound, after hydrolysis of the acetamido group to an amino group to form 3-aminobenzenesulfonic acid, serves as a diazo component. The presence of the sulfonic acid group is crucial as it imparts water solubility to the final dye, making it suitable for dyeing textiles like cotton, wool, and silk from aqueous solutions. wikipedia.org These are often referred to as acid dyes or direct dyes.
A specific example is the synthesis of a dark orange dye, which is produced through the coupling of diazotized 3-aminobenzenesulfonic acid with 2-naphthol (B1666908). ivypanda.com The color of the resulting dye is determined by the specific diazo component and coupling agent used. The sulfonic acid group also acts as an auxochrome, a group that modifies the color of the chromophore. ivypanda.com
The versatility of azo dye synthesis allows for a wide range of colors to be produced by varying the coupling partner for diazotized 3-aminobenzenesulfonic acid.
Table 2: Examples of Azo Dyes Derived from Aminobenzenesulfonic Acids
| Diazo Component | Coupling Component | Resulting Dye Color | Key Feature |
|---|---|---|---|
| 3-Aminobenzenesulfonic acid | 2-Naphthol | Dark Orange | Demonstrates the use of the 3-isomer in dye synthesis. ivypanda.com |
| 4-Aminobenzenesulfonic acid | 1-Naphthol | Dark Red | Illustrates the effect of isomer position on color. ivypanda.com |
| Sulfanilic acid (4-aminobenzenesulfonic acid) | Dimethylaniline | Orange (Methyl Orange) | A common pH indicator. jchemrev.com |
Utility in Analytical Chemistry as a Reagent
The applications of this compound itself as a direct analytical reagent are not extensively documented. However, its derivatives and the class of compounds it belongs to have notable uses in analytical chemistry.
Azo dyes, which are synthesized from this compound, can function as complexometric indicators for the determination of metal ions. psiberg.com These dyes can form colored complexes with metal ions, and the color change at the endpoint of a titration can be used to determine the concentration of the metal. The complexing ability of an azo dye with metal ions like Cu²⁺ has been reported. jchemrev.com Some N-phthalimide azo-azomethine dyes have been investigated for their sensor activity towards metal ions in environmental water samples. mdpi.com
Furthermore, some azo dyes, such as methyl orange and Congo red, are well-known pH indicators . psiberg.com They exhibit a distinct color change over a specific pH range, which is a result of changes in the electronic structure of the conjugated system. An experiment involving an azo dye synthesized from 3-aminobenzenesulfonic acid and 2-naphthol showed a color change from dark orange to light orange upon the addition of hydrochloric acid, indicating pH sensitivity. ivypanda.com
While direct use is not prominent, the potential for this compound to be used in the synthesis of novel analytical reagents, particularly for colorimetric and complexometric analysis, is evident. The sulfonic acid and acetamido groups can be modified to tune the selectivity and sensitivity of the resulting molecule for specific analytes. For instance, amino acids and sulfonic acids have been used to functionalize gold nanoparticles for the colorimetric sensor analysis of metal ions. nih.gov
Catalytic Applications in Organic Transformations
The sulfonic acid group (–SO₃H) is a strong Brønsted acid functionality, which allows this compound and its derivatives to act as acid catalysts in various organic reactions. While homogeneous catalysis using the molecule directly is possible, it is more common to immobilize such sulfonic acids onto solid supports to create heterogeneous catalysts that are easily separable and recyclable. mdpi.com
A key area of application is in esterification reactions . The esterification of carboxylic acids with alcohols is a reversible reaction that is typically catalyzed by strong acids. Sulfonic acid-functionalized materials have been shown to be effective catalysts for this transformation. researchgate.net For example, the esterification of benzoic acid with various alcohols has been successfully carried out using p-toluenesulfonic acid as a catalyst. dergipark.org.tr Given its similar acidic nature, this compound could be expected to catalyze such reactions.
Another important acid-catalyzed reaction is Friedel-Crafts acylation , which is used to introduce an acyl group onto an aromatic ring. wikipedia.org This reaction is fundamental in organic synthesis for the preparation of aromatic ketones. Strong Brønsted acids like trifluoromethanesulfonic acid are known to promote these reactions. nih.gov Supported sulfonic acids are also employed as reusable catalysts for such transformations.
Furthermore, the isomeric compound, 4-acetamidobenzenesulfonic acid, has been reported to act as an amine catalyst for acyl transfer reactions. biosynth.com This suggests that the molecule can participate in catalysis through its other functional groups as well, broadening its potential catalytic applications.
Table 3: Potential Catalytic Applications of this compound
| Reaction Type | Role of this compound | Example of a Similar Catalyst |
|---|---|---|
| Esterification | Brønsted acid catalyst | p-Toluenesulfonic acid dergipark.org.tr |
| Friedel-Crafts Acylation | Brønsted or Lewis acid catalyst | Trifluoromethanesulfonic acid nih.gov |
| Acyl Transfer | Amine catalyst (potential) | 4-Acetamidobenzenesulfonic acid biosynth.com |
| Hydrolysis | Acid catalyst | Supported sulfonic acids mdpi.com |
Emerging Research Frontiers and Future Perspectives for 3 Acetamidobenzenesulfonic Acid Research
Innovations in Green Synthesis Methodologies
The synthesis of aromatic sulfonic acids has traditionally relied on methods that often involve harsh reagents and generate significant waste. The contemporary focus on green chemistry is steering research towards more environmentally benign synthetic routes for compounds like 3-acetamidobenzenesulfonic acid.
Innovations in this area are centered on several key principles: the use of safer solvents, the development of reusable catalysts, and the minimization of waste streams. While specific green synthesis protocols for this compound are not yet widely published, general advancements in the sulfonation of aromatic compounds provide a clear roadmap for future research.
Furthermore, the development of solvent-free reaction conditions or the use of greener solvents like water is a significant frontier. organic-chemistry.orgrsc.org Microwave-assisted synthesis is another technique that can accelerate reaction times and improve energy efficiency in the synthesis of related sulfonamides, suggesting its potential applicability to the synthesis of this compound. organic-chemistry.org
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Aromatic Sulfonation
| Feature | Traditional Sulfonation | Emerging Green Methodologies |
| Sulfonating Agent | Concentrated Sulfuric Acid, Oleum, Chlorosulfonic Acid wikipedia.orgnjit.edu | Solid Acid Catalysts, Air/Thiourea Dioxide mdpi.comrsc.org |
| Solvent | Often neat or halogenated solvents | Water, Ionic Liquids, Solvent-free conditions organic-chemistry.orgrsc.org |
| Catalyst | Often requires a catalyst that is consumed or difficult to recover | Reusable heterogeneous catalysts mdpi.com |
| Byproducts | Significant acidic wastewater, halogenated waste scribd.com | Reduced waste, often water is the main byproduct rsc.org |
| Energy Consumption | Often requires high temperatures and long reaction times njit.edu | Microwave-assisted synthesis, improved reaction kinetics organic-chemistry.org |
This table provides a generalized comparison based on literature for aromatic sulfonation and related compounds.
Future research will likely focus on adapting these general green methodologies specifically for the regioselective synthesis of this compound, aiming for high-yield, low-waste processes that are both economically and environmentally sustainable.
Advanced Materials Science Applications
The bifunctional nature of this compound, possessing both a hydrogen-bond-donating acetamido group and a strongly acidic, hydrophilic sulfonic acid group, makes it an intriguing building block for the creation of advanced materials. bldpharm.comacs.org While direct applications of this specific molecule in materials science are still emerging, research on analogous sulfonated aromatic compounds highlights its considerable potential.
One of the most promising areas is in the development of functional polymers. The sulfonic acid group can impart ion-exchange properties, hydrophilicity, and conductivity to polymeric structures. For example, sulfonated polyaniline (SPANI), synthesized from the related compound 3-aminobenzenesulfonic acid, has been shown to have tunable conductivity and enhanced solubility, making it valuable for electronics and sensing devices. nih.gov The incorporation of this compound as a monomer or a functional dopant could lead to the development of novel polymers with tailored properties for applications such as proton exchange membranes in fuel cells, antistatic coatings, and smart textiles. The acetamido group could further enhance polymer properties through hydrogen bonding, contributing to improved mechanical strength and thermal stability. google.com
Moreover, the ability of sulfonic acids to interact with metal ions and organic molecules opens up possibilities for the creation of functional hybrid materials and supramolecular gels. acs.orgresearchgate.netnih.gov Research on two-component gelators containing sulfonic acids has demonstrated their ability to form gels in various solvents, with potential applications in dye absorption and analyte sensing. acs.org this compound could act as a component in such systems, leading to materials with specific recognition capabilities.
Table 2: Potential Applications of this compound in Materials Science
| Application Area | Potential Role of this compound | Key Functional Groups |
| Functional Polymers | Monomer or dopant to impart conductivity, hydrophilicity, and ion-exchange properties. nih.govmdpi.com | Sulfonic Acid, Acetamido Group |
| Proton Exchange Membranes | Component of polymers for enhanced proton conductivity. | Sulfonic Acid |
| Smart Textiles | Incorporated into fibers for antistatic or sensing properties. | Sulfonic Acid, Acetamido Group |
| Supramolecular Gels | Component of two-component gelators for sensing and separation. acs.org | Sulfonic Acid, Acetamido Group |
| Hybrid Materials | Organic component in metal-organic frameworks or hybrid inorganic-organic materials. | Sulfonic Acid, Acetamido Group |
This table outlines potential applications based on the functional groups of the molecule and research on related compounds.
The future of this compound in materials science lies in the systematic exploration of its polymerization behavior and its incorporation into various material matrices to harness the synergistic effects of its functional groups.
Development of Novel Analytical Probes and Standards
The precise detection and quantification of chemical and biological analytes is a cornerstone of modern science. This compound possesses structural features that suggest its potential as a scaffold for the development of novel analytical probes and as a reliable analytical standard.
Currently, this compound and its isomers are available as analytical standards, which are crucial for the calibration of analytical instruments and the validation of analytical methods. acs.org The presence of a chromophoric benzene (B151609) ring and ionizable groups makes it suitable for detection by techniques such as UV-Vis spectroscopy and capillary electrophoresis. nih.gov
The more exciting prospect, however, lies in its potential to be chemically modified to create novel analytical probes. The aromatic ring can be further functionalized with fluorophores or other signaling moieties, while the acetamido and sulfonic acid groups can act as recognition sites for specific analytes. For instance, boronic acid derivatives of similar aromatic structures have been successfully employed as fluorescent sensors for saccharides and other biologically relevant molecules. researchgate.netnih.gov By analogy, derivatization of the amino group (after hydrolysis of the acetamido group) or the aromatic ring of this compound could lead to new chemosensors.
The development of fluorescent probes based on this scaffold could enable the sensitive and selective detection of metal ions, anions, or small organic molecules through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The sulfonic acid group could enhance the water solubility of such probes, making them suitable for applications in biological and environmental analysis.
Table 3: Potential Analytical Applications of this compound and its Derivatives
| Analytical Application | Role of this compound/Derivative | Detection Principle |
| Analytical Standard | Certified reference material for method validation and calibration. acs.org | UV-Vis Absorbance, Titration |
| Capillary Electrophoresis | Analyte in the separation of aromatic sulfonates. nih.gov | Electrophoretic Mobility, UV Detection |
| Fluorescent Probes | Core scaffold for the synthesis of new sensors. nih.gov | Fluorescence Quenching/Enhancement |
| Chemosensors | Recognition unit for specific analytes. | Colorimetric or Fluorometric changes |
| Dye Intermediate | Precursor for the synthesis of azo dyes used as indicators. researchgate.netepa.govgoogle.comunb.ca | Color Change with pH or analyte binding |
This table summarizes current and potential analytical uses based on the compound's properties and research on analogous structures.
Future research in this domain will likely focus on the synthetic modification of this compound to introduce responsive functional groups and on the detailed characterization of the sensing mechanisms of these new probes towards various target analytes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
